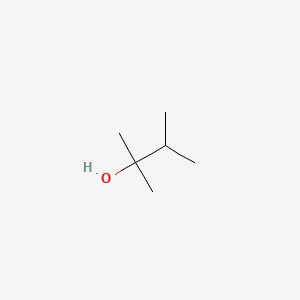2,3-Dimethyl-2-butanol
CAS No.: 594-60-5
Cat. No.: VC2409328
Molecular Formula: C6H14O
Molecular Weight: 102.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 594-60-5 |
|---|---|
| Molecular Formula | C6H14O |
| Molecular Weight | 102.17 g/mol |
| IUPAC Name | 2,3-dimethylbutan-2-ol |
| Standard InChI | InChI=1S/C6H14O/c1-5(2)6(3,4)7/h5,7H,1-4H3 |
| Standard InChI Key | IKECULIHBUCAKR-UHFFFAOYSA-N |
| SMILES | CC(C)C(C)(C)O |
| Canonical SMILES | CC(C)C(C)(C)O |
| Boiling Point | 118.4 °C |
| Melting Point | -14.0 °C |
Introduction
Physical and Chemical Properties
2,3-Dimethyl-2-butanol (CAS: 594-60-5) is a branched alcohol with molecular formula C6H14O and molecular weight of 102.17 g/mol. It is also known by several other names including thexyl alcohol, isopropyldimethylcarbinol, and 2,3-dimethylbutan-2-ol . This tertiary alcohol features a hydroxyl group attached to a carbon atom that is connected to three other carbon atoms, resulting in a highly branched structure.
Basic Physical Properties
The physical properties of 2,3-Dimethyl-2-butanol are summarized in the following table:
Structural Characteristics
The structure of 2,3-Dimethyl-2-butanol consists of a central tertiary carbon bearing a hydroxyl group, two methyl groups, and a connection to an isopropyl group. This highly branched nature contributes to its relatively low melting and boiling points compared to straight-chain alcohols of similar molecular weight .
Thermodynamic Properties
The thermodynamic properties of 2,3-Dimethyl-2-butanol have been extensively studied and provide important insights into its physical behavior and reactivity.
Phase Change Data
Data from the National Institute of Standards and Technology (NIST) provides valuable thermodynamic information for this compound:
Equilibrium Studies
Isobaric vapor-liquid equilibrium (VLE) studies have been conducted involving 2,3-Dimethyl-2-butene with various alcohols including methanol, ethanol, 2-propanol, and 2-butanol at atmospheric pressure. These measurements were made using recirculation stills, with analysis performed through gas chromatography. The data was subsequently correlated with Wilson, NRTL, and UNIQUAC activity coefficient models, as well as the Soave-Redlich-Kwong equation of state .
Synthesis and Production Methods
The synthesis of 2,3-Dimethyl-2-butanol has been documented in scientific literature, with specific methods optimized for laboratory and industrial production.
Laboratory Synthesis
Applications and Uses
2,3-Dimethyl-2-butanol finds applications across several domains due to its distinctive chemical properties.
Research Applications
This compound has been extensively utilized as a model substrate in chemical kinetics studies. Specifically, it has been employed to study the absolute rate coefficient of the reaction between hydroxyl radicals and tertiary alcohols . Its well-defined structure makes it valuable for understanding reaction mechanisms and structure-reactivity relationships.
Industrial Applications
In industrial contexts, 2,3-Dimethyl-2-butanol serves multiple functions:
-
As a solvent for various organic reactions and formulations
-
As a potential fuel additive
-
As a flavoring agent due to its fruity aroma
-
As a chemical intermediate for the synthesis of other valuable compounds
Analytical Standards
2,3-Dimethyl-2-butanol is also utilized as an analytical standard for calibration and method development in gas chromatography, particularly for the analysis of complex mixtures containing alcohols .
Biological and Toxicological Properties
The biological interactions and toxicological profile of 2,3-Dimethyl-2-butanol have been investigated, providing insights into its safety profile and metabolic fate.
Acute Toxicity
Studies on Sprague-Dawley rats have examined the acute inhalation toxicity of 3,3-dimethyl-2-butanol (a related compound), revealing sex-related differences in blood levels and toxicological responses. A 50% mortality rate was observed at the longest exposure (140 min) to 15 mg/L concentration. Notably, surviving male rats showed reduced weight gain in the first week post-exposure, suggesting potential sex-specific susceptibility to these branched alcohols .
Metabolic Pathway
When introduced into biological systems, 2,3-Dimethyl-2-butanol undergoes metabolism primarily through the alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) enzymatic pathways. ADH initially oxidizes the alcohol to the corresponding aldehyde, which is subsequently metabolized by ALDH to form acetate . This metabolic pathway is consistent with the general metabolism of secondary and tertiary alcohols in mammalian systems.
Spectroscopic Characteristics
Spectroscopic analysis of 2,3-Dimethyl-2-butanol provides valuable structural information and aids in its identification and characterization in complex mixtures.
Infrared Spectroscopy
The infrared spectrum of 2,3-Dimethyl-2-butanol exhibits characteristic absorption bands:
-
O-H stretching vibrations in the 3200-3600 cm⁻¹ region
-
C-H stretching vibrations around 2850-2970 cm⁻¹
Neutron Scattering Studies
Inelastic incoherent neutron scattering has been employed to study the dynamics in solid phases of dimethyl butanols, including 2,3-Dimethyl-2-butanol. In the glass phase of the plastic crystal, a boson peak was detected, providing insights into the molecular motions and phase behavior of this compound at low temperatures .
Research Significance
2,3-Dimethyl-2-butanol has contributed significantly to various areas of chemical research, enhancing our understanding of fundamental physical and chemical processes.
Studies in Physical Chemistry
This compound has been utilized in studies examining:
-
Hydrogen bonding interactions in alcohols
-
Structure-property relationships in branched alcohols
Reaction Kinetics
The well-defined structure of 2,3-Dimethyl-2-butanol makes it an excellent model compound for studying reaction kinetics, particularly for investigating:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume